Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Dipeptide Analogs : It is used in the synthesis of new conformationally restricted analogs of dipeptides, which have biological activities (Galeazzi et al., 2007).
Functional Cyclic Esters : The compound plays a role in synthesizing functional cyclic esters, important in scientific research (Trollsås et al., 2000).
Cholinesterase Inhibitors : As a proline-based carbamate, it shows moderate inhibitory effects on acetylcholinesterase and butyrylcholinesterase (Pizova et al., 2017).
Androgen Receptor Antagonism : It acts as an androgen receptor antagonist, inhibiting testosterone-induced prostate-specific antigen production in human prostate tumor cells (Wakabayashi et al., 2008).
Analgesic and Antiinflammatory Properties : Derivatives like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acids show potential as analgesic agents due to their properties in mice (Muchowski et al., 1985).
Prolyl Endopeptidase Inhibition : It is identified as a prolyl endopeptidase inhibitor with semi-extended peptide inhibitor properties (Tsutsumi et al., 1995).
Drug Development Potential : Certain synthesized compounds like (±)-5-benzyl-4-hydroxy-2-pyrrolidine have potential applications in drug development (Shaameri et al., 2013).
Treatment of Hypertension and Inflammatory Conditions : Biphenyl-based compounds, related to Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, are clinically important in treating hypertension and inflammation (Kwong et al., 2017).
Antibacterial Activity : Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains (Nural et al., 2018).
Structural Stability : The compound has a structurally stable configuration, important for its effectiveness in various applications (Saravanan et al., 2010).
Mimicking Biological Systems : Analogues of this compound are prepared to mimic the diiron(II) center in biological systems like soluble methane monooxygenase (Carson & Lippard, 2006).
Crystal Structure Analysis : The crystal structure of related compounds, such as benzoic acid–pyrrolidin-1-ium-2-carboxylate, helps in understanding molecular interactions (Chesna et al., 2017).
Stereochemical Syntheses : Tandem reactions are utilized for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines, demonstrating the compound's utility in complex chemical syntheses (Yang et al., 2005).
Neurological Studies : Its restricted analogs, such as those related to pregabalin, are used for studying effects on the central nervous system (Galeazzi et al., 2003).
Antilipidemic Agents : Optical isomers of derivatives like 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid show significant antilipidemic properties (Ohno et al., 1999).
Environmental Applications : Certain metal–organic frameworks containing chiral centers related to this compound effectively remove anionic dyes from aqueous solutions (Zhao et al., 2020).
Antimicrobial Coumarin Derivatives : Synthesized coumarin derivatives, related to the compound, have shown antimicrobial activity (Al-Haiza et al., 2003).
Properties
IUPAC Name |
benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-10-8-15(9-11-16)17-7-4-12-20(17)18(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESYRAWBYJFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205132 | |
Record name | Phenylmethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031747-35-9 | |
Record name | Phenylmethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031747-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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